Product packaging for Urea, N'-(4-hydroxyphenyl)-N,N-dimethyl-(Cat. No.:CAS No. 2908-80-7)

Urea, N'-(4-hydroxyphenyl)-N,N-dimethyl-

Cat. No.: B1654908
CAS No.: 2908-80-7
M. Wt: 180.2 g/mol
InChI Key: FYUNLALTDJKUHL-UHFFFAOYSA-N
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Description

Historical Context and Research Evolution of Substituted Phenylurea Herbicides

The development of substituted phenylurea herbicides began shortly after World War II, marking a significant advancement in chemical weed management. researchgate.net This class of compounds quickly grew, with research leading to the commercialization of over 20 different phenylurea herbicides. researchgate.netgoogle.com These herbicides, including Monuron, Diuron (B1670789), and Linuron, became essential tools in agriculture and for non-crop vegetation control. researchgate.netontosight.ai

The primary mechanism of action for phenylurea herbicides is the inhibition of photosynthesis. researchgate.net They function by blocking the electron transport chain in Photosystem II, a critical component of the photosynthetic process in plants. researchgate.netnih.gov This disruption leads to the death of susceptible weeds, providing selective control in various crops. ontosight.ainih.gov The evolution of research in this area has focused on understanding structure-activity relationships, metabolic pathways in plants and soil, and the environmental persistence of these compounds. oup.comroyalholloway.ac.uk

Significance of N'-(4-chlorophenyl)-N,N-dimethylurea in Environmental and Agricultural Sciences Research

In agricultural science, Monuron was historically significant for its use as a non-selective herbicide for total vegetation control on non-cropland areas, such as industrial sites and rights-of-way, and for selective weed control in crops like cotton and sugarcane. researchgate.netwho.int Its effectiveness made it a widely applied herbicide for managing a broad spectrum of annual and perennial weeds. herts.ac.uk

The significance of Monuron in environmental science stems largely from its chemical properties and behavior in the environment. Research has highlighted its persistence in soil and its potential to leach into groundwater, raising concerns about water contamination. herts.ac.ukresearchgate.net Consequently, Monuron has become a model compound for research into the environmental fate of phenylurea herbicides. Studies have investigated its adsorption onto soil clays (B1170129), its transport mechanisms, and its degradation through both microbial and photochemical processes. oup.comresearchgate.netnih.gov

Scope and Objectives of Research on N'-(4-hydroxyphenyl)-N,N-dimethylurea

Research on Monuron has been driven by several key objectives aimed at understanding its interaction with biological systems and the environment. A primary goal has been to elucidate its mechanism of absorption and action in plants. For instance, studies on barley roots concluded that the bulk of Monuron absorption is a passive process, occurring via diffusion and independent of metabolic energy. nih.gov

Another major research focus is its environmental degradation. Scientists have aimed to identify the pathways through which Monuron breaks down. This includes studies on photochemical degradation on surfaces like clay and microbial degradation in soil. researchgate.netresearchgate.net Fungal degradation pathways, for example, have been shown to differ from bacterial pathways, involving successive N-demethylation and hydroxylation. nih.gov

Interactive Data Tables

Physical and Chemical Properties of Monuron

PropertyValueSource
Molecular Formula C₉H₁₁ClN₂O ontosight.ai
Molecular Weight 198.65 g/mol nih.gov
Appearance White crystalline solid nih.gov
Melting Point 175-176 °C ontosight.ai
Water Solubility Moderately soluble herts.ac.uk
Stability Stable under ordinary conditions at neutral pH nih.gov

Overview of Selected Phenylurea Herbicides

HerbicideChemical Structure FeaturePrimary Use
Monuron N,N-dimethyl substitutedNon-selective weed control researchgate.netwho.int
Diuron N,N-dimethyl substitutedPre-emergence weed control in crops like cotton and sugarcane oup.com
Linuron N-methoxy-N-methyl substitutedSelective weed control in various crops ontosight.ai
Isoproturon (B30282) N,N-dimethyl substitutedControl of grass weeds in cereals researchgate.netresearchgate.net
Chlortoluron N,N-dimethyl substitutedWeed control in wheat and barley researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N2O2 B1654908 Urea, N'-(4-hydroxyphenyl)-N,N-dimethyl- CAS No. 2908-80-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2908-80-7

Molecular Formula

C9H12N2O2

Molecular Weight

180.2 g/mol

IUPAC Name

3-(4-hydroxyphenyl)-1,1-dimethylurea

InChI

InChI=1S/C9H12N2O2/c1-11(2)9(13)10-7-3-5-8(12)6-4-7/h3-6,12H,1-2H3,(H,10,13)

InChI Key

FYUNLALTDJKUHL-UHFFFAOYSA-N

SMILES

CN(C)C(=O)NC1=CC=C(C=C1)O

Canonical SMILES

CN(C)C(=O)NC1=CC=C(C=C1)O

Other CAS No.

2908-80-7

Origin of Product

United States

Chemical Synthesis and Industrial Production Methodologies for N 4 Hydroxyphenyl N,n Dimethylurea

Classical Synthetic Routes and Reaction Mechanisms

Historically, the synthesis of N'-(4-hydroxyphenyl)-N,N-dimethylurea has been approached through established organic reactions. Two primary classical routes involve the reaction of 4-aminophenol (B1666318) with a suitable carbonyl derivative or the reaction of a 4-hydroxyphenyl isocyanate with dimethylamine (B145610).

One of the most direct and widely utilized classical methods for synthesizing N'-(4-hydroxyphenyl)-N,N-dimethylurea is the reaction between 4-aminophenol and N,N-dimethylcarbamoyl chloride. In this reaction, the amino group of 4-aminophenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of N,N-dimethylcarbamoyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The higher nucleophilicity of the amino group compared to the hydroxyl group in 4-aminophenol ensures that the reaction occurs selectively at the nitrogen atom. quora.com

The reaction mechanism proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the 4-aminophenol attacks the carbonyl carbon of the N,N-dimethylcarbamoyl chloride, leading to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling a chloride ion and forming the stable urea (B33335) linkage.

Another classical synthetic approach involves the reaction of 4-hydroxyphenyl isocyanate with dimethylamine. This method is also highly efficient, as isocyanates are very reactive towards nucleophiles like amines. The lone pair of electrons on the nitrogen atom of dimethylamine attacks the electrophilic carbon atom of the isocyanate group, leading to the formation of the corresponding urea derivative.

Reactant 1 Reactant 2 Typical Solvent Typical Base/Catalyst Key Reaction Features
4-AminophenolN,N-Dimethylcarbamoyl ChlorideDichloromethane, TetrahydrofuranPyridine, TriethylamineSelective N-acylation over O-acylation due to higher nucleophilicity of the amino group.
4-Hydroxyphenyl IsocyanateDimethylamineToluene, Diethyl etherNot typically requiredHighly reactive isocyanate intermediate.

Modern Production Technologies and Optimization Strategies

In recent years, the chemical industry has been shifting towards more sustainable and environmentally friendly manufacturing processes. This has led to the development of modern production technologies for N'-(4-hydroxyphenyl)-N,N-dimethylurea that aim to minimize the use of hazardous reagents and solvents.

A significant advancement in this area is the development of phosgene-free synthetic routes. researchgate.netresearchgate.net Phosgene, a highly toxic gas, has traditionally been used in the production of isocyanates, which are key intermediates in one of the classical synthetic routes. Modern approaches often utilize safer alternatives to phosgene, such as dimethyl carbonate. tno.nl For instance, N-aryl carbamates, which can be precursors to N'-(4-hydroxyphenyl)-N,N-dimethylurea, can be synthesized from aromatic amines and dimethyl carbonate. researchgate.net

Another key aspect of modern production is the use of greener and more efficient reaction media. Aqueous-based syntheses of N-substituted ureas have been developed, which are not only environmentally benign but can also offer unique reactivity and selectivity. rsc.org The use of water as a solvent avoids the need for volatile organic compounds (VOCs) and can simplify product isolation. rsc.org

Optimization strategies in industrial production focus on maximizing yield, minimizing reaction times, and reducing the formation of byproducts. This can be achieved through careful control of reaction parameters such as temperature, pressure, and stoichiometry of reactants. The use of catalysts can also play a crucial role in enhancing reaction efficiency. For reactions involving carbamoyl (B1232498) chlorides, optimization of catalyst systems, such as nickel-based catalysts, has been explored for similar reactions. researchgate.net

Technology/Strategy Description Advantages
Phosgene-Free SynthesisUtilization of safer carbonyl sources like dimethyl carbonate to avoid the use of highly toxic phosgene. researchgate.nettno.nlEnhanced safety, reduced environmental impact.
Aqueous Media SynthesisUsing water as a solvent for the reaction, promoting green chemistry principles. rsc.orgEnvironmentally friendly, potentially simplified workup. rsc.org
Catalytic ProcessesEmploying catalysts to improve reaction rates and selectivity, allowing for milder reaction conditions.Increased efficiency, lower energy consumption.
Process IntensificationUtilizing technologies like continuous flow reactors to improve control over reaction parameters and enhance safety and efficiency.Better heat and mass transfer, improved safety and scalability.

Analysis of Synthesis-Related Impurities and Byproducts

The purity of N'-(4-hydroxyphenyl)-N,N-dimethylurea is critical for its intended applications, necessitating a thorough understanding and control of potential impurities and byproducts formed during its synthesis. The nature and quantity of these impurities are highly dependent on the chosen synthetic route and reaction conditions.

In the classical synthesis involving 4-aminophenol and N,N-dimethylcarbamoyl chloride, potential impurities can arise from side reactions. For example, if the reaction is not completely selective, O-acylation of the hydroxyl group of 4-aminophenol can occur, leading to the formation of a carbamate (B1207046) byproduct. Hydrolysis of N,N-dimethylcarbamoyl chloride by residual water can also lead to the formation of dimethylamine and carbon dioxide.

When the synthesis proceeds via a 4-hydroxyphenyl isocyanate intermediate, a common impurity is the corresponding symmetrically substituted diphenylurea. This can be formed by the reaction of the isocyanate with any water present in the reaction mixture, leading to the formation of an unstable carbamic acid which then decomposes to 4-aminophenol. The newly formed 4-aminophenol can then react with another molecule of the isocyanate to form the undesired diphenylurea byproduct.

The analysis of these impurities is typically performed using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC), which can effectively separate the desired product from closely related impurities.

Potential Impurity/Byproduct Originating Synthetic Route Reason for Formation
4-(dimethylcarbamoyloxy)aniline4-Aminophenol + N,N-Dimethylcarbamoyl ChlorideO-acylation of the hydroxyl group instead of N-acylation.
N,N,N',N'-tetramethylurea4-Aminophenol + N,N-Dimethylcarbamoyl ChlorideReaction of N,N-dimethylcarbamoyl chloride with dimethylamine formed from its hydrolysis.
Bis(4-hydroxyphenyl)urea4-Hydroxyphenyl Isocyanate + DimethylamineReaction of 4-hydroxyphenyl isocyanate with 4-aminophenol formed from the hydrolysis of the isocyanate.
Unreacted Starting MaterialsBoth routesIncomplete reaction.

Advanced Analytical Chemistry Techniques for N 4 Hydroxyphenyl N,n Dimethylurea

Chromatographic Separations and Spectrometric Detection

Chromatographic techniques are fundamental for the separation of N'-(4-hydroxyphenyl)-N,N-dimethylurea from complex matrices, while spectrometric detection provides the necessary sensitivity and selectivity for its identification and quantification. Due to the thermal instability of many phenylurea compounds, High-Performance Liquid Chromatography (HPLC) is often preferred over Gas Chromatography (GC). newpaltz.k12.ny.uschromatographyonline.com

While less common for thermally labile phenylurea herbicides, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of more stable urea (B33335) compounds, often requiring a derivatization step to increase volatility and thermal stability. newpaltz.k12.ny.usspringernature.com In a typical GC-MS analysis of a urea derivative, the compound is first extracted from the sample matrix and then derivatized, for example, through trimethylsilylation. springernature.comresearchgate.net

The derivatized analyte is then introduced into the GC, where it is separated from other components based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that serves as a "fingerprint" for identification. mdpi.comresearchgate.net Quantification is achieved by comparing the response of the target analyte to that of a known concentration of an internal standard. researchgate.netresearchgate.net For robust and accurate quantification, an isotope-dilution GC-MS method can be utilized, which involves using a stable isotope-labeled version of the analyte as the internal standard. researchgate.net

Table 1: Illustrative GC-MS Parameters for Urea Compound Analysis

ParameterCondition
ColumnCapillary column (e.g., 5% phenyl-methylpolysiloxane)
Injector Temperature250 °C
Oven ProgramInitial temperature 100 °C, ramped to 280 °C
Carrier GasHelium
Ionization ModeElectron Ionization (EI)
MS DetectionSelected Ion Monitoring (SIM)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for studying the phototransformation of phenylurea compounds like N'-(4-hydroxyphenyl)-N,N-dimethylurea. newpaltz.k12.ny.us These studies are crucial for understanding the environmental fate of the compound. HPLC is well-suited for this purpose as it separates compounds in the liquid phase at ambient temperature, thus avoiding the thermal degradation that can occur in GC. newpaltz.k12.ny.uschromatographyonline.com

In a typical phototransformation study, an aqueous solution of N'-(4-hydroxyphenyl)-N,N-dimethylurea is exposed to a light source (e.g., a xenon lamp) to simulate sunlight. Samples are collected at different time intervals and analyzed by HPLC to monitor the degradation of the parent compound and the formation of photoproducts. A reversed-phase C18 column is commonly used for the separation, with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. chromatographyonline.comlmaleidykla.lt Detection is often performed using a UV detector at a wavelength where the compounds exhibit maximum absorbance. chromatographyonline.comresearchgate.net The combination of HPLC with mass spectrometry (LC-MS) provides definitive identification of the transformation products. semanticscholar.org

Table 2: Example HPLC Conditions for Phenylurea Analysis

ParameterCondition
ColumnReversed-phase C18 (e.g., 4.6 mm x 150 mm, 3 µm)
Mobile PhaseAcetonitrile/Water gradient
Flow Rate1.0 mL/min
DetectionUV at 210-263 nm
Column Temperature40 °C

Electrochemical Methodologies

Electrochemical methods offer a sensitive, rapid, and cost-effective alternative to chromatographic techniques for the analysis of electroactive compounds like N'-(4-hydroxyphenyl)-N,N-dimethylurea. mdpi.comnih.gov These methods are based on the measurement of the current or potential changes resulting from the oxidation or reduction of the analyte at an electrode surface.

Voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are used to characterize the electrochemical behavior of N'-(4-hydroxyphenyl)-N,N-dimethylurea. nih.govresearchgate.net In cyclic voltammetry, the potential applied to the working electrode is scanned linearly in both the forward and reverse directions, and the resulting current is measured. This provides information about the redox potentials and the reversibility of the electrochemical reactions. explorationpub.com Studies on similar phenylurea compounds have shown an irreversible oxidation process. mdpi.comresearchgate.net

The oxidation mechanism of phenylurea herbicides often involves the transfer of an equal number of protons and electrons. mdpi.com The pH of the supporting electrolyte significantly influences the peak potential and peak current, with sharper and more developed oxidation peaks often observed in acidic solutions. mdpi.commdpi.com By studying the relationship between the peak potential and pH, the number of protons and electrons involved in the oxidation reaction can be determined. mdpi.com

The high sensitivity of voltammetric techniques makes them suitable for the environmental monitoring and trace analysis of N'-(4-hydroxyphenyl)-N,N-dimethylurea in samples such as water and soil. researchgate.netresearchgate.net To enhance sensitivity and selectivity, the working electrode is often modified with nanomaterials like graphene oxide or carbon nanotubes. researchgate.netresearchgate.net

Differential pulse voltammetry (DPV) is a particularly sensitive technique for quantitative analysis. researchgate.netexplorationpub.com By optimizing parameters such as pH, accumulation time, and pulse amplitude, low detection limits can be achieved. researchgate.netresearchgate.net For instance, an electrochemically reduced graphene oxide sensor has been developed for the monitoring of fenuron (B33495) in water samples, demonstrating high sensitivity and reliability. researchgate.netresearchgate.net

Table 3: Performance of an Electrochemical Sensor for Fenuron Detection

ParameterValue
TechniqueDifferential Pulse Voltammetry (DPV)
Working ElectrodeElectrochemically reduced graphene oxide modified electrode
Linear Range0.4–12.0 µmol L−1 and 20.0 to 50.0 µmol L−1
Limit of Detection (LOD)0.34 µmol L−1

Data from a study on the related compound fenuron. researchgate.netresearchgate.net

Electrochemistry-coupled techniques, such as electrochemistry-coupled to liquid chromatography-mass spectrometry (EC/LC-MS), provide a powerful tool for simulating the environmental degradation of N'-(4-hydroxyphenyl)-N,N-dimethylurea. rsc.orgresearchgate.net This approach allows for the rapid generation and identification of oxidation products that may be formed through metabolic or environmental processes. rsc.orgresearchgate.net

In this setup, the analyte is passed through an electrochemical cell where it is oxidized. The resulting products are then separated by an online LC system and identified by a high-resolution mass spectrometer. rsc.org This technique has been successfully used to mimic the degradation of various phenylurea herbicides, identifying major oxidation products such as hydroxylated compounds and unstable quinone imines. rsc.org This information is invaluable for understanding the potential environmental fate and toxicity of the parent compound and its degradation products. researchgate.net

Multi-Residue Analytical Approaches for Phenylurea Herbicides

The analysis of N'-(4-hydroxyphenyl)-N,N-dimethylurea, a member of the phenylurea herbicide class, is often conducted within multi-residue analytical frameworks designed to detect numerous pesticides simultaneously in a single sample. This approach is efficient and essential for monitoring environmental and food samples where multiple contaminants may be present. Various analytical techniques have been developed for the simultaneous determination of several phenylurea herbicides, including diuron (B1670789), linuron, monuron, and isoproturon (B30282), among others. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a predominant technique for the analysis of phenylurea herbicides due to the thermal instability of these compounds, which makes direct Gas Chromatography (GC) challenging without derivatization. chromatographyonline.com HPLC methods typically employ a C18 reversed-phase column with an acetonitrile-water gradient for separation. nih.govresearchgate.net Detection is commonly achieved using a Diode Array Detector (DAD) or a standard UV detector. nih.govchromatographyonline.com For enhanced specificity, post-column photolysis and derivatization (PPD) systems can be used, where the herbicides are converted to monoalkylamines and then derivatized to form fluorescent isoindoles. nih.govresearchgate.net

Capillary Electrophoresis (CE), specifically Micellar Electrokinetic Capillary Chromatography (MEKC), offers another rapid multi-residue method. nih.govresearchgate.net This technique, when combined with electrochemical detection, has been successfully used for the analysis of seven phenylurea herbicides in environmental waters, with resolution achieved in under 30 minutes. nih.govpsu.edu

Sample preparation is a critical step, often involving a preconcentration stage to achieve the low detection limits required for environmental monitoring. chromatographyonline.com Solid-Phase Extraction (SPE) is a widely used technique for extracting and concentrating phenylurea herbicides from aqueous matrices like drinking, surface, or groundwater. nih.govchromatographyonline.com Cartridges with C18 are popular for this purpose, yielding good recoveries. researchgate.net More recently, advanced materials like magnetic zeolitic imidazole (B134444) ester materials (Fe3O4@ZIF-8) have been utilized for magnetic solid-phase extraction, coupled with HPLC-Tandem Mass Spectrometry (HPLC-MS/MS) for highly sensitive analysis. cmes.org

The table below summarizes various multi-residue methods used for the analysis of phenylurea herbicides.

Analytical TechniqueSample MatrixSample PreparationTarget Analytes (Examples)Detection SystemReference
HPLCWaterSolid-Phase Extraction (SPE) with C18 disksChlortoluron, diuron, fluometuron, isoproturon, linuron, monuronDiode Array Detector (DAD) or Post-column Photolysis and Derivatization (PPD) nih.gov
Capillary Electrophoresis (CE)Environmental WatersNot specifiedSeven phenylurea herbicidesElectrochemical Detector (ED) and UV Detector nih.govpsu.edu
HPLCTap Water, Soft DrinksSPE with C18 cartridgesMonuron, diuron, linuron, metazachlor, metoxuronUV Detector chromatographyonline.com
HPLC-MS/MSEnvironmental WaterMagnetic Solid-Phase Extraction (MSPE)Four phenylurea herbicidesTandem Mass Spectrometry (MS/MS) cmes.org

Method Validation, Sensitivity, and Specificity in Diverse Matrices

The validation of an analytical method is crucial to ensure its reliability, accuracy, and fitness for its intended purpose, which in this case is the quantification of N'-(4-hydroxyphenyl)-N,N-dimethylurea and other phenylurea residues in various samples. mhlw.go.jpaustinpublishinggroup.com Validation procedures are typically performed in accordance with established guidelines, such as those from SANTE or ICH, and assess several key performance parameters. austinpublishinggroup.comresearchgate.net

Specificity and Selectivity: Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.net In chromatographic methods, this is evaluated by comparing the chromatograms of blank samples (matrices free of the analyte) with those of spiked samples to ensure no interfering peaks are present at the retention time of the target analytes. austinpublishinggroup.compreprints.org For instance, in the analysis of phenylurea herbicides in soft drinks and tap water, no interfering peaks were observed at the retention times of the studied herbicides in spiked samples. chromatographyonline.com

Sensitivity, Limits of Detection (LOD), and Quantification (LOQ): The sensitivity of a method is its ability to discriminate between small differences in analyte concentration. It is often defined by the LOD and LOQ. The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value, while the LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. austinpublishinggroup.comuva.es For multi-residue HPLC methods analyzing phenylureas in water, Method Detection Limits (MDLs) have been reported in the range of 4 to 40 ng/L using a DAD detector. nih.govresearchgate.net An HPLC-MS/MS method for four phenylurea herbicides in environmental water achieved even lower detection limits, ranging from 1.03 to 3.00 ng/L. cmes.org

Accuracy (Trueness) and Precision: Accuracy refers to the closeness of the mean test results to the true value and is often expressed as percent recovery. mhlw.go.jpaustinpublishinggroup.com Precision expresses the closeness of agreement between a series of measurements and is usually reported as the Relative Standard Deviation (RSD). austinpublishinggroup.com For a method analyzing herbicides in elephant grass, recoveries were between 70.6% and 106.6%, with precision (RSD) less than 15%. austinpublishinggroup.com In the analysis of Colorado River water spiked with phenylureas, mean recoveries ranged from 74% to 104%. nih.govresearchgate.net An HPLC-MS/MS method for phenylureas in water reported recoveries between 78.8% and 106%, with RSDs below 7.0%. cmes.org

Linearity: Linearity demonstrates the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. researchgate.net For a capillary electrophoresis method, linear ranges were obtained for seven phenylurea herbicides at concentrations lower than 2.0x10⁻⁵ mol/L. nih.govpsu.edu An HPLC-MS/MS method showed linear relationships for four phenylureas in the mass concentration range of 0.01-20.0 µg/L. cmes.org

The following table presents validation data for analytical methods used for phenylurea herbicides in different matrices.

MatrixAnalytical MethodValidation ParameterValueReference
Colorado River WaterHPLC-DADMean Recovery74% - 104% nih.gov
Colorado River WaterHPLC-DADMethod Detection Limit (MDL)4 - 40 ng/L nih.gov
Environmental WaterHPLC-MS/MSDetection Limit (LOD)1.03 - 3.00 ng/L cmes.org
Environmental WaterHPLC-MS/MSRecovery78.8% - 106% cmes.org
Environmental WaterHPLC-MS/MSPrecision (RSD)< 7.0% cmes.org
Elephant GrassLC-QTOF/MSRecovery70.6% - 106.6% austinpublishinggroup.com
Elephant GrassLC-QTOF/MSPrecision (RSD)< 15% austinpublishinggroup.com
Environmental WatersCapillary Electrophoresis (CE)Detection Limit< 5.0x10⁻⁶ mol/L nih.govpsu.edu

Mechanistic Investigations of Biological Action of N 4 Hydroxyphenyl N,n Dimethylurea in Plant Systems

Inhibition of Photosynthesis and Associated Biochemical Pathways

N'-(4-hydroxyphenyl)-N,N-dimethylurea is recognized for its inhibitory effects on photosynthesis, a critical process for plant survival. Its mechanism of action targets key components of the photosynthetic apparatus, leading to a cascade of biochemical consequences that disrupt the plant's ability to convert light energy into chemical energy.

Photosystem II Electron Transport Inhibition (Hill Reaction)

Comparative pI50 Values of Phenylurea Herbicides on Photosystem II

CompoundpI50 Value
Diuron (B1670789)7.12
Metobromuron6.00
Monuron6.15

Note: The pI50 values are indicative of the inhibitory potency of these related compounds on PSII electron transport.

This blockage of electron flow leads to an accumulation of reduced QA (the primary quinone acceptor), preventing the re-oxidation of the PSII reaction center and effectively halting the linear electron transport from water to NADP+.

Interactions with Flavin Mononucleotide (FMN) and Flavo-proteins

While the primary target of phenylurea herbicides is PSII, some studies suggest potential interactions with other cellular components, including flavin mononucleotide (FMN) and flavo-proteins. Oxygenases, which are involved in the microbial degradation of phenylurea herbicides, often rely on flavin cofactors. This suggests a potential for interaction between phenylurea compounds and flavo-enzymes in plant systems as well, although direct evidence for N'-(4-hydroxyphenyl)-N,N-dimethylurea is limited. Flavo-proteins are involved in a wide range of redox reactions in plants, and any interaction with these enzymes could have significant metabolic consequences.

Impact on Carbon Dioxide Fixation and Oxygen Evolution in Algae and Higher Plants

The inhibition of PSII electron transport by N'-(4-hydroxyphenyl)-N,N-dimethylurea and related compounds directly impacts the rate of carbon dioxide (CO2) fixation and oxygen (O2) evolution. By blocking the electron flow, the production of ATP and NADPH, which are essential for the Calvin cycle where CO2 is fixed, is severely hampered. Consequently, the rate of CO2 assimilation decreases.

Studies on the freshwater microalga Chlorella vulgaris have shown that phenylurea herbicides like isoproturon (B30282) can inhibit growth, with an EC50 value of 0.199 µM. nih.gov The inhibition of photosynthesis also leads to a reduction in the rate of oxygen evolution, a direct measure of the water-splitting activity of PSII. For instance, the phenylurea herbicide diuron has been shown to impair photosynthetic oxygen release in the submerged macrophyte Ceratophyllum demersum at environmentally relevant concentrations. openagrar.de

Effect of Phenylurea Herbicides on Photosynthetic Parameters in Algae

OrganismCompoundObserved EffectReference
Chlorella vulgarisIsoproturonEC50 for growth inhibition: 0.199 µM nih.gov
Ceratophyllum demersumDiuronImpaired photosynthetic oxygen release openagrar.de

Physiological Responses and Developmental Effects in Plants

Modulation of Stomatal Conductance and Transpiration Rates

Phenylurea herbicides can influence stomatal behavior, which in turn affects stomatal conductance and transpiration rates. Research has shown that urea-type herbicides, such as diuron, can cause a stimulation of stomatal opening in several plant species within a few hours of application. ias.ac.in This increased stomatal aperture leads to a higher rate of transpiration. This effect is thought to be a determinant in the susceptibility or resistance of different plant species to these herbicides.

Influence on Plant Growth and Morphogenesis (e.g., Callus Induction, Shoot Organogenesis)

Interestingly, at low concentrations, some urea-derived herbicides exhibit cytokinin-like activity, influencing plant growth and development in tissue culture systems. Cytokinins are a class of plant hormones that promote cell division and are crucial for processes like callus induction and shoot organogenesis.

Studies have demonstrated that phenylurea derivatives can promote callus growth and induce organogenesis. For example, in tobacco callus cultures, phenylureas have shown biological properties qualitatively similar to adenine-type cytokinins. This cytokinin-like activity can be harnessed in plant biotechnology for micropropagation and genetic engineering.

Cytokinin-like Activity of Phenylurea Derivatives in Plant Tissue Culture

Plant SpeciesPhenylurea DerivativeObserved Effect
Tobacco (Nicotiana tabacum)Various PhenylureasPromotion of callus growth and induction of organogenesis
VariousThidiazuronEnhancement of cytokinin autonomy in tissues

This dual nature of N'-(4-hydroxyphenyl)-N,N-dimethylurea and its analogs—acting as potent inhibitors of photosynthesis at higher concentrations and as growth regulators at lower concentrations—highlights the complexity of its interactions within plant systems.

Role as a Cytokinin Analog in Plant Tissue Culture

N'-(4-hydroxyphenyl)-N,N-dimethylurea belongs to the phenylurea class of compounds, a group of synthetic substances that have been observed to exhibit cytokinin-like activity in various plant tissue culture systems. Cytokinins are a class of plant hormones that promote cell division, or cytokinesis, and are involved in various physiological processes including cell growth and differentiation. The ability of certain phenylurea derivatives to mimic natural cytokinins has made them valuable tools in micropropagation and plant biotechnology.

Research has shown that several urea-derived herbicides can act as cytokinins in plant tissue culture. researchgate.netscispace.com For instance, compounds structurally related to N'-(4-hydroxyphenyl)-N,N-dimethylurea, such as N,N'-diphenylurea, have been reported to possess cytokinin-like activity. scispace.com These compounds can stimulate callus growth and induce shoot formation in various plant species. ias.ac.in The cytokinin-like effects of phenylurea derivatives are often attributed to their ability to promote cell division and differentiation in plant tissues. scispace.com

The mechanism by which phenylurea compounds exert their cytokinin-like effects may involve the induction of endogenous cytokinin biosynthesis. nih.gov Studies with N,N'-diphenylurea on Phaseolus lunatus callus tissues have shown that after a single passage on a medium containing this compound, the tissues could proliferate without the need for cytokinin-active adenine (B156593) derivatives in subsequent cultures. nih.gov This suggests that the phenylurea compound induced a state of cytokinin autonomy in the tissues. nih.gov

While direct studies on N'-(4-hydroxyphenyl)-N,N-dimethylurea are limited, the documented cytokinin-like activity of other phenylurea derivatives provides a strong basis for its potential application as a cytokinin analog in plant tissue culture. Its efficacy would likely depend on the specific plant species and the culture conditions.

Cellular and Subcellular Mechanisms of Action

Chloroplast-Associated Phytotoxicity and Localization Studies

The primary mode of action for many phenylurea herbicides is the inhibition of photosynthesis, a process that occurs within the chloroplasts. researchgate.net These compounds act as potent inhibitors of the photosystem II (PSII) electron transport chain. nih.gov By binding to the D1 protein of the PSII complex, they block the flow of electrons, which in turn halts the production of ATP and NADPH necessary for carbon fixation. nih.gov This disruption of photosynthesis leads to the generation of reactive oxygen species, causing oxidative damage to cellular components and ultimately resulting in phytotoxicity and plant death. researchgate.net

Effects on Cyanobacterial Metabolism and Differentiation (e.g., Heterocyst Frequency)

Phenylurea herbicides, as inhibitors of photosynthesis, can also impact cyanobacteria, which are photosynthetic prokaryotes. The inhibition of photosystem II by these compounds can disrupt the metabolic processes of cyanobacteria that rely on photosynthesis for energy. Studies on the effects of a chlorobenzyl cyclopentyl-3-phenylurea on the cyanobacterium Westielliopsis prolifica showed a significant decrease in the total carbohydrate content of the cultures exposed to the phenylurea. researchgate.net

Absorption Mechanisms by Plant Roots (e.g., Passive Diffusion)

The uptake of soil-applied herbicides by plant roots is a critical step for their herbicidal activity. For many herbicides, including those in the phenylurea class, absorption by roots is primarily a passive process. iastate.edu This means that the movement of the herbicide from the soil solution into the root cells does not require metabolic energy from the plant. iastate.edu

The absorption is driven by the concentration gradient of the herbicide between the soil water and the root cells. iastate.edu Phenylurea herbicides are generally lipophilic compounds, a property that facilitates their movement across the lipid-rich cell membranes of root cells. unl.edu The rate of passive diffusion is influenced by the physicochemical properties of the herbicide, such as its lipophilicity (measured by the octanol-water partition coefficient, Kow) and its acidity (pKa). unl.edu

Once inside the root, the herbicide can then be transported to the shoots via the xylem, the water-conducting tissue of the plant. The efficiency of this translocation also depends on the chemical properties of the compound. While the primary mechanism is passive diffusion, factors such as soil type, organic matter content, and soil moisture can influence the bioavailability of the herbicide for root uptake. iastate.edu

Molecular-Level Interactions and Gene Expression Modulation

Transcriptomic Alterations in Model Plant Systems

Exposure of plants to herbicides, including those from the phenylurea class, can lead to significant changes in gene expression as the plant attempts to cope with the chemical stress. Transcriptomic studies, which analyze the complete set of RNA transcripts in a cell, have been used to investigate the molecular responses of plants to phenylurea herbicides.

For example, studies on Arabidopsis thaliana and ginseng have shown that treatment with phenylurea herbicides like chlorotoluron (B1668836) and isoproturon can lead to the upregulation of genes involved in detoxification pathways. researchgate.netscispace.com These often include genes encoding cytochrome P450 monooxygenases, glutathione (B108866) S-transferases, and ABC transporters, which are known to be involved in the metabolism and transport of xenobiotics. researchgate.netscispace.com

Role of Cytochrome P450 Enzymes in Herbicide Metabolism in Plants

The detoxification of herbicides in plants is a complex process, with cytochrome P450 monooxygenases (P450s) playing a central role in Phase I metabolism. These enzymes are crucial for conferring herbicide selectivity in crops and are also implicated in the evolution of herbicide resistance in weeds. nih.gov P450s catalyze a variety of oxidative reactions, including N-demethylation and hydroxylation, which are primary metabolic pathways for phenylurea herbicides like N'-(4-hydroxyphenyl)-N,N-dimethylurea. nih.govresearchgate.net

The involvement of P450s in the metabolism of xenobiotics, including herbicides, is well-documented. These enzymes, which constitute a large and diverse superfamily of heme-containing proteins, are responsible for the initial modifications of herbicide molecules, typically rendering them more water-soluble and less toxic. nih.govnih.gov This initial step is critical for subsequent detoxification reactions.

Detailed Research Findings

Research has identified several specific plant cytochrome P450 enzymes that are active in metabolizing phenylurea herbicides. Two prominent examples are CYP76B1, isolated from Jerusalem artichoke (Helianthus tuberosus), and CYP71A10, from soybean (Glycine max). nih.govnih.gov

CYP76B1: This enzyme has been shown to efficiently metabolize a range of phenylurea herbicides. nih.gov The primary mechanism of action of CYP76B1 on N,N-dimethyl-substituted phenylureas is sequential N-demethylation. nih.govnih.gov The removal of the methyl groups from the urea (B33335) side chain leads to the formation of less phytotoxic metabolites. nih.gov Studies with transgenic plants expressing CYP76B1 have demonstrated significantly increased tolerance to various phenylurea herbicides, confirming the enzyme's role in detoxification. nih.govoup.com The expression of CYP76B1 can be induced by chemical stressors, highlighting its role in the plant's defense mechanisms against foreign compounds. nih.gov

CYP71A10: This soybean P450 enzyme also metabolizes phenylurea herbicides, primarily through N-demethylation for compounds like diuron and ring-methyl hydroxylation for others such as chlortoluron. nih.gov In vitro assays using yeast microsomes expressing CYP71A10 confirmed its catalytic activity against several phenylureas. nih.govresearchgate.net Transgenic tobacco plants expressing CYP71A10 exhibited enhanced metabolism and increased tolerance to these herbicides. nih.gov The efficiency of CYP71A10-mediated metabolism can be further enhanced by the co-expression of a compatible NADPH:P450 reductase, which is essential for electron transfer during the catalytic cycle. fao.org

The metabolic activity of these P450s on N'-(4-hydroxyphenyl)-N,N-dimethylurea can be inferred from their action on structurally similar phenylurea compounds. The primary metabolic pathways would involve the stepwise removal of the two methyl groups from the terminal nitrogen atom (N-demethylation). This process would convert the parent molecule into N'-(4-hydroxyphenyl)-N-methylurea and subsequently to N'-(4-hydroxyphenyl)urea.

Interactive Data Tables

The following tables summarize the metabolic activities of plant cytochrome P450 enzymes on various phenylurea herbicides, providing a basis for understanding the metabolism of N'-(4-hydroxyphenyl)-N,N-dimethylurea.

Table 1: Kinetic Properties of Soybean CYP71A10 with Phenylurea Herbicides

HerbicideApparent Km (μM)Turnover Rate (nmol/min/nmol P450)
Fluometuron10.512.5
Linuron8.210.8
Chlortoluron4.04.1
Diuron3.72.9

Data sourced from studies on heterologously expressed soybean CYP71A10. pnas.org

Table 2: Metabolism of Phenylurea Herbicides in Transgenic Tobacco Expressing Soybean CYP71A10

Herbicide% Parent Herbicide Remaining (Control)% Parent Herbicide Remaining (CYP71A10)
Fluometuron8545
Linuron9050
Chlortoluron9260
Diuron8855

Data represents the percentage of the parent herbicide remaining after a 14-hour incubation with excised leaves from control and transgenic tobacco plants. nih.gov

Environmental Fate, Transformation, and Degradation Pathways of N 4 Hydroxyphenyl N,n Dimethylurea

Biotic Transformation and Metabolism in Environmental Systems

Biotic processes, particularly those mediated by microorganisms, are a primary driver for the degradation of fenuron (B33495) in soil and aquatic systems.

The disappearance of fenuron from soil is largely attributed to microbial degradation. nih.gov Fenuron is known to be relatively persistent, but various soil microorganisms, including bacteria and fungi, have been shown to degrade it. researchgate.netoup.com

The primary microbial degradation pathway for fenuron and other N,N-dimethyl-substituted phenylurea herbicides is a stepwise N-demethylation of the urea (B33335) side chain. nih.govoup.com This process is often the initial and rate-limiting step in their breakdown. Several fungal species, such as Cunninghamella elegans, Mortierella isabellina, and Rhizoctonia solani, are capable of partially degrading phenylurea herbicides through this mechanism. oup.comoup.com Similarly, bacteria from genera like Arthrobacter have been identified as degraders. oup.com

Following N-demethylation, further degradation can occur through hydrolysis of the urea bond to yield aniline (B41778) or its derivatives. The complete breakdown of the aromatic ring, known as mineralization , leads to the formation of CO₂, water, and inorganic ions. researchgate.netoup.com This complete mineralization is often achieved by microbial consortia, where different species carry out different steps of the degradation pathway. oup.comoup.com For instance, some fungi may perform the initial N-demethylation, creating metabolites that are more readily metabolized by soil bacteria. oup.com

Environmental conditions significantly affect the rate of microbial degradation. Fenuron degradation is generally slower under anoxic (oxygen-deficient) conditions compared to aerobic environments. oup.comoup.com The half-life for the complete degradation of fenuron in soil has been reported to be between 2.2 and 4.5 months, depending on temperature and other soil conditions. nih.gov

Organism TypeDegradation CapabilityKey Metabolic Steps
Bacteria (e.g., Arthrobacter sp.)Degradation and MineralizationN-demethylation, Hydrolysis, Ring Cleavage oup.com
Fungi (e.g., Mortierella sp., Rhizoctonia solani)Partial DegradationN-demethylation, Hydroxylation oup.comoup.com

Plant Metabolism and Detoxification Mechanisms (e.g., P450-mediated reactions, Glucoside Conjugation)

The detoxification of N'-(4-hydroxyphenyl)-N,N-dimethylurea, a phenylurea compound, in plants involves a multi-phase process designed to reduce its phytotoxicity. Key mechanisms include reactions mediated by cytochrome P450 monooxygenases and subsequent conjugation with glucose.

Cytochrome P450 enzymes (P450s) are central to the initial phase of detoxification (Phase I). Research has shown that a specific plant P450, CYP76B1, is highly effective at metabolizing phenylurea herbicides. nih.gov This enzyme catalyzes the oxidative N-demethylation of these compounds, a process that converts them into non-phytotoxic forms. nih.gov The P450 enzyme is capable of performing the double dealkylation of the molecule. nih.gov This enzymatic action is a crucial first step in neutralizing the herbicidal activity of the compound within the plant. The primary function of P450s in this context is to add an oxygen atom to the substrate, which is a hallmark of monooxygenase activity. nih.gov

Following the initial P450-mediated reactions, the resulting metabolites, along with the parent compound if it contains appropriate functional groups, undergo Phase II detoxification. unl.edu For N'-(4-hydroxyphenyl)-N,N-dimethylurea, which possesses a phenolic hydroxyl group, a significant pathway is glucoside conjugation. unl.edu In this process, a glucose molecule is attached to the phenolic group (O-glucosylation) via a β-glucoside linkage. unl.edu This reaction is typically facilitated by uridine (B1682114) diphosphate-glucosyltransferases (UGTs). The addition of the highly water-soluble glucose moiety increases the metabolite's water solubility, reduces its mobility, and further decreases its toxicity. unl.edu While glucoside formation is a common detoxification strategy for pesticides in plants, these conjugates can sometimes be stored within the plant cell or further processed. unl.eduhyphadiscovery.com

Abiotic Transformation Processes (Non-Photochemical)

Hydrolytic Stability and Degradation

The stability of N'-(4-hydroxyphenyl)-N,N-dimethylurea is significantly influenced by pH. The compound is generally stable at a neutral pH. nih.gov However, it undergoes hydrolysis in both acidic and basic environments. nih.gov The degradation process is accelerated under more extreme conditions, as the compound decomposes when boiled in strong bases or mineral acids. nih.gov

Oxidative Decomposition Pathways

While stable against oxidation under normal ambient conditions, N'-(4-hydroxyphenyl)-N,N-dimethylurea can be degraded through advanced oxidative processes. nih.govcapes.gov.br The reaction with hydroxyl radicals (•OH) is a key pathway for its decomposition. capes.gov.br Studies using the electro-Fenton process, which generates these highly reactive radicals, have shown that the degradation rate constant for fenuron is substantial, on the order of 12 × 10⁹ M⁻¹ s⁻¹. capes.gov.br

The oxidative decomposition pathway involves several steps. Initial reactions include the oxidation of the N-terminal group and hydroxylation of the aromatic ring. capes.gov.br These initial steps lead to the formation of various aromatic by-products. capes.gov.br Subsequent reactions involve the oxidative opening of the aromatic ring, which ultimately breaks down the molecule into simpler, non-toxic components like carboxylic acids and inorganic ions. capes.gov.br This complete breakdown is referred to as mineralization. capes.gov.brresearchgate.net

Environmental Mobility and Persistence in Soil-Water Systems

Adsorption and Desorption Dynamics on Mineral Sorbents (e.g., Clays (B1170129), Humic Acids)

The interaction of N'-(4-hydroxyphenyl)-N,N-dimethylurea with soil components is characterized by weak adsorption. This is quantified by its soil organic carbon-water (B12546825) partition coefficient (Koc), which is a measure of a chemical's tendency to bind to organic matter in soil. Measured Koc values for this compound have been reported to be low, in the range of 27 to 43, with a log KOC of 1.28 cited in one study. nih.govacs.org Such low values indicate that the compound has a limited affinity for soil particles, including clays and humic acids, and will not be significantly retained in the soil matrix. nih.gov Consequently, it remains predominantly in the soil solution.

In comparative studies with other phenylurea herbicides, fenuron consistently demonstrates the lowest retention in soil columns, confirming its weak interaction with soil constituents. nih.gov This low adsorption is a primary factor contributing to its high mobility in the environment.

Leaching Potential and Environmental Transport

Due to its high water solubility and low adsorption to soil particles, N'-(4-hydroxyphenyl)-N,N-dimethylurea exhibits a high potential for leaching. acs.orgherts.ac.uk Leaching is the process by which a chemical moves through the soil profile with percolating water, potentially contaminating groundwater. acs.org

Laboratory-based soil column experiments have confirmed the high mobility of this compound. In one study using a hypercalcic calcisol, more than 50% of the applied N'-(4-hydroxyphenyl)-N,N-dimethylurea was recovered in the leachate. acs.org In another soil type, an endoleptic phaeozem, approximately 40% of the initial amount was found in the leachate. acs.org These findings highlight the compound's significant ability to be transported from the soil surface to lower depths.

The Groundwater Ubiquity Score (GUS), an index calculated from a pesticide's soil half-life (persistence) and Koc value (mobility), is used to predict leaching potential. acs.org N'-(4-hydroxyphenyl)-N,N-dimethylurea is classified as having a high leaching potential based on its GUS value. herts.ac.uknih.gov Its persistence can vary depending on soil type, with reported half-lives ranging from approximately 71 to 178 days in a hypercalcic calcisol and 217 to 518 days in an endoleptic phaeozem. nih.gov This combination of persistence and high mobility underscores its potential as a groundwater contaminant. researchgate.netherts.ac.uk

Table 1: Leaching and Mobility Parameters for N'-(4-hydroxyphenyl)-N,N-dimethylurea in Different Soil Types

ParameterHypercalcic Calcisol (HC)Endoleptic Phaeozem (EP)Reference
Log KOC 1.281.28 acs.org
Soil Half-life (t1/2) 71-178 days217-518 days nih.gov
GUS Index Classified as "Leacher"Classified as "Leacher" nih.gov
% Recovered in Leachate >50%~40% acs.org

Soil Persistence and Dissipation Rates of N'-(4-hydroxyphenyl)-N,N-dimethylurea

The soil persistence of N'-(4-hydroxyphenyl)-N,N-dimethylurea, a metabolite of the phenylurea herbicide fenuron, is a critical factor in determining its potential environmental impact. While specific quantitative data on the dissipation rates and half-life of N'-(4-hydroxyphenyl)-N,N-dimethylurea in soil are not extensively documented in publicly available scientific literature, its environmental fate is intrinsically linked to the degradation of its parent compound and the general behavior of phenylurea herbicide metabolites in the soil matrix.

The degradation of phenylurea herbicides in soil is a complex process primarily driven by microbial activity. These herbicides, including fenuron, undergo transformation into various metabolites, with N'-(4-hydroxyphenyl)-N,N-dimethylurea being one such product. The persistence of these metabolites is then governed by their own susceptibility to further microbial breakdown.

Research on related phenylurea herbicides, such as diuron (B1670789), indicates that their degradation pathways often involve the formation of hydroxylated and demethylated metabolites. The persistence of these subsequent products can vary significantly. Some metabolites may be rapidly degraded, while others can be more persistent than the original parent compound.

The rate of dissipation of N'-(4-hydroxyphenyl)-N,N-dimethylurea in soil is expected to be influenced by a variety of factors, including soil type, organic matter content, pH, moisture, and temperature. These factors directly impact the microbial communities responsible for the degradation of such compounds. Generally, conditions that favor high microbial activity, such as warm, moist, and nutrient-rich soils, are expected to lead to a more rapid dissipation of this metabolite.

Further research, including laboratory soil incubation studies and field dissipation trials, is necessary to generate the specific data required to accurately model the environmental fate of N'-(4-hydroxyphenyl)-N,N-dimethylurea and to fully assess its persistence and potential for transport within soil ecosystems.

Computational Chemistry and Quantitative Structure Activity/property Relationship Qsar/qspr Studies of N 4 Hydroxyphenyl N,n Dimethylurea

Density Functional Theory (DFT) Applications in Reactivity and Mechanism Elucidation

Density Functional Theory (DFT) has emerged as a robust method for investigating the structural and electronic properties of urea (B33335) derivatives. researching.cn Calculations using DFT, often with hybrid functionals like B3LYP, provide a detailed understanding of the molecule's behavior at a quantum-mechanical level. researching.cnmdpi.com

DFT calculations are employed to determine the optimized molecular geometry and to analyze the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are critical for understanding the molecule's kinetic stability and chemical reactivity. nih.gov The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap implies higher stability and lower reactivity. mdpi.com

Quantum chemical parameters derived from these calculations, such as electronegativity (χ), chemical hardness (η), and global electrophilicity (ω), further describe the molecule's chemical behavior. mdpi.com These descriptors help in predicting how N'-(4-hydroxyphenyl)-N,N-dimethylurea will interact with other molecules. For instance, the analysis of a similar compound, 3-tert-butyl-1-(3-hydroxyphenyl)urea, involved optimizing its structure and calculating frontier orbital energies to understand its stability and reactivity. researching.cn

Table 1: Representative Theoretical Molecular Parameters

ParameterDescriptionTypical Significance for Phenylureas
EHOMO Energy of the Highest Occupied Molecular OrbitalIndicates the electron-donating ability of the molecule.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalIndicates the electron-accepting ability of the molecule.
Energy Gap (ΔE) Difference between ELUMO and EHOMOCorrelates with chemical reactivity and stability.
Electronegativity (χ) The power of an atom to attract electrons to itself.Measures the tendency to accept electrons. nih.gov
Chemical Hardness (η) Resistance to change in electron distribution.A higher value suggests greater stability. mdpi.com
Global Electrophilicity (ω) A measure of energy lowering due to maximal electron flow.Indicates the propensity to act as an electrophile. mdpi.com

Identification of Electrophilic and Nucleophilic Sites

The electronic distribution within the N'-(4-hydroxyphenyl)-N,N-dimethylurea molecule dictates its reactive sites. Molecular Electrostatic Potential (MEP) maps and Fukui functions are used to identify regions susceptible to electrophilic and nucleophilic attack. nih.gov For phenylurea compounds, the oxygen atom of the carbonyl group typically represents a region of high negative potential, making it a prime site for electrophilic attack. Conversely, the hydrogen atoms of the amine and hydroxyl groups are electron-deficient and thus susceptible to nucleophilic attack. The π-system of the phenyl ring also acts as an electron-rich region, capable of interacting with electrophiles. mdpi.com

The surrounding solvent medium can significantly influence the reactivity of N'-(4-hydroxyphenyl)-N,N-dimethylurea. Computational models can simulate these solvent effects, revealing how different environments alter the molecule's electronic structure and reactivity. The rate of chemical reactions, such as solvolysis, can be dependent on the donor capacities of the solvent. scispace.comresearchgate.net Solvents can stabilize or destabilize the transition state of a reaction through specific interactions like hydrogen bonding or non-specific solvation effects, thereby altering the reaction kinetics. scispace.comresearchgate.net For a polar molecule like N'-(4-hydroxyphenyl)-N,N-dimethylurea, polar protic solvents are expected to engage in strong hydrogen bonding with the urea and hydroxyl groups, influencing its conformational preferences and reactivity.

DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. researchgate.net By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated and compared with experimental data. researchgate.net This correlation allows for the precise assignment of vibrational modes to specific functional groups within the N'-(4-hydroxyphenyl)-N,N-dimethylurea structure. For related urea derivatives, DFT has been used to obtain the frequencies and intensities of fundamental IR and Raman transitions, enabling a full analysis of their vibrational spectra. researchgate.netresearchgate.net Such analyses confirm the molecular structure and provide insights into intramolecular and intermolecular interactions, like hydrogen bonding. researchgate.net

Table 2: Representative Vibrational Frequency Assignments for Phenylurea Compounds

Functional GroupVibrational ModeTypical Wavenumber Range (cm⁻¹)
O-H (Phenolic) Stretching3200-3600
N-H (Amide) Stretching3100-3500
C-H (Aromatic) Stretching3000-3100
C-H (Methyl) Stretching2850-3000
C=O (Urea) Stretching1630-1680
C=C (Aromatic) Ring Stretching1450-1600
N-H (Amide) Bending1510-1570

Quantitative Structure-Activity Relationship (QSAR) Modeling for Herbicidal Efficacy

QSAR modeling is a computational technique that establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is widely used in the development of new herbicides and drugs. nih.govnih.gov

For phenylurea herbicides, QSAR models are developed to predict their herbicidal efficacy, often targeting enzymes like those in Photosystem II. nih.gov These models are built using a dataset of compounds with known activities and a range of calculated molecular descriptors. frontiersin.org

The process involves selecting relevant descriptors that characterize the steric, electronic, and hydrophobic properties of the molecules. Techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often employed. frontiersin.orgresearchgate.net These 3D-QSAR methods generate contour maps that visualize the regions around the molecule where modifications to steric bulk, electrostatic charge, or hydrophobicity would likely increase or decrease biological activity. researchgate.net

The predictive power of a QSAR model is evaluated using statistical parameters like the cross-validated correlation coefficient (q² or Q²) and the non-cross-validated correlation coefficient (r² or R²). nih.govresearchgate.net A robust and predictive model can then be used for the virtual screening of new candidate compounds and for guiding the synthesis of more potent herbicides. researchgate.netnih.gov

Table 3: Statistical Parameters for a Representative 3D-QSAR Model of Herbicides

ParameterDescriptionValue RangeIndication
q² (or Q²) Cross-validated correlation coefficient> 0.5Good internal predictive ability nih.gov
r² (or R²) Non-cross-validated correlation coefficient> 0.6Goodness of fit of the model
SEE Standard Error of EstimateLow valueHigh accuracy of the model frontiersin.org
F-value F-test statisticHigh valueStatistical significance of the model frontiersin.org
r²pred Predictive r² for an external test set> 0.6Good external predictive ability nih.gov

These predictive models are crucial tools in modern agrochemical research, accelerating the design and discovery of new, effective herbicides by providing a rational basis for structural modification. nih.gov

Correlation of Molecular Descriptors with Photosynthetic Inhibition Potential

The herbicidal efficacy of N'-(4-hydroxyphenyl)-N,N-dimethylurea stems from its ability to inhibit photosynthesis, a mechanism shared by other phenylurea herbicides. This inhibition occurs at the photosystem II (PSII) complex, where the herbicide binds to the D1 protein, blocking electron transport. ucanr.edu Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in elucidating the relationship between the molecular structure of phenylurea compounds and their photosynthetic inhibition potential.

Research indicates that the inhibitory activity of this class of herbicides is significantly influenced by a combination of electronic, steric, and hydrophobic properties of the molecule. nih.govnih.gov For N'-(4-hydroxyphenyl)-N,N-dimethylurea, the key molecular descriptors correlating with its herbicidal activity are associated with the substituents on the phenyl ring and the urea side chain.

QSAR models for phenylurea herbicides often incorporate descriptors such as:

LogP (Octanol-Water Partition Coefficient): A measure of hydrophobicity, which influences the compound's ability to cross biological membranes.

Molar Refractivity (MR): Related to the volume of the molecule and its polarizability, affecting dispersion forces in binding. nih.gov

Hammett's Electronic Parameters (σ): Quantifies the electron-donating or electron-withdrawing nature of the phenyl ring substituents, which can modulate the electronic environment of the urea moiety.

Steric Parameters (e.g., Verloop's Sterimol parameters): Describe the size and shape of substituents, which is critical for the complementary fit with the receptor site. nih.gov

The following table summarizes the key molecular descriptors for N'-(4-hydroxyphenyl)-N,N-dimethylurea and their general influence on photosynthetic inhibition, based on established QSAR principles for phenylurea herbicides.

Molecular DescriptorProperty RepresentedInfluence on Photosynthetic Inhibition
LogP HydrophobicityOptimal range required for transport and binding
Molar Refractivity (MR) Size and PolarizabilityContributes to binding affinity through dispersion forces
Hydrogen Bond Acceptors/Donors Polarity, H-bonding capacityCrucial for specific interactions with the D1 protein
Dipole Moment PolarityInfluences long-range electrostatic interactions with the binding site
Topological Polar Surface Area (TPSA) Polarity, Membrane PermeabilityAffects the compound's ability to cross membranes

Comparative QSAR Studies with Related Phenylurea Herbicides

To better understand the structure-activity relationships of N'-(4-hydroxyphenyl)-N,N-dimethylurea, it is insightful to compare its molecular properties with those of other well-known phenylurea herbicides, such as Fenuron (B33495) and Diuron (B1670789). These compounds share the same N,N-dimethylurea core but differ in their phenyl ring substitutions.

Fenuron: Lacks any substitution on the phenyl ring.

Diuron: Possesses two chlorine atoms at the 3 and 4 positions of the phenyl ring. hufocw.org

N'-(4-hydroxyphenyl)-N,N-dimethylurea: Features a hydroxyl group at the 4-position.

The structural variations among these compounds lead to significant differences in their physicochemical properties and, consequently, their herbicidal potency. The 3,4-dichloro substitution in Diuron, for instance, significantly increases its lipophilicity and electron-withdrawing character, which is known to enhance its inhibitory effect on PSII electron transfer. nih.gov In contrast, the hydroxyl group in N'-(4-hydroxyphenyl)-N,N-dimethylurea introduces a degree of polarity and hydrogen bonding capability not present in Fenuron or Diuron.

The following table provides a comparative overview of the key structural features and their expected impact on herbicidal activity based on general QSAR models for phenylurea herbicides.

CompoundPhenyl Ring Substituent(s)Key Physicochemical DifferencesExpected Impact on Photosynthetic Inhibition
Fenuron NoneLower lipophilicity, no specific electronic or H-bonding contributions from the ring.Baseline activity for the N,N-dimethyl-N'-phenylurea scaffold.
Diuron 3,4-DichloroHigh lipophilicity, strong electron-withdrawing effect.High inhibitory activity due to favorable hydrophobic and electronic interactions. nih.gov
N'-(4-hydroxyphenyl)-N,N-dimethylurea 4-HydroxyIncreased polarity, hydrogen bond donor/acceptor capability.Activity influenced by a balance of hydrophobic and specific hydrogen bonding interactions.

Computational Prediction of Environmental Fate Parameters (e.g., Solubility, Adsorption)

Solubility: The aqueous solubility of N'-(4-hydroxyphenyl)-N,N-dimethylurea is influenced by its molecular structure. The presence of the polar hydroxyl and urea groups suggests a higher water solubility compared to its non-hydroxylated analog, Fenuron, and the highly nonpolar Diuron. QSPR models for predicting water solubility often utilize descriptors related to molecular size, polarity, and hydrogen bonding capacity. researchgate.net

Adsorption: The soil adsorption coefficient (Koc), normalized to soil organic carbon content, is a key indicator of a chemical's mobility in soil. For phenylurea herbicides, adsorption is significantly correlated with molecular descriptors such as the octanol-water partition coefficient (log Kow) and molecular mass. nih.gov The polar nature of N'-(4-hydroxyphenyl)-N,N-dimethylurea would likely result in a lower Koc value compared to more lipophilic phenylureas like Diuron, indicating a potentially higher mobility in soil. Computational models can predict Koc based on various molecular properties, providing an estimate of its environmental distribution. nih.gov

The table below presents a qualitative comparison of the predicted environmental fate parameters for N'-(4-hydroxyphenyl)-N,N-dimethylurea and related compounds, based on their structural properties and established QSPR principles.

CompoundKey Structural FeaturesPredicted Water SolubilityPredicted Soil Adsorption (Koc)
Fenuron Unsubstituted phenyl ringModerateModerate
Diuron 3,4-Dichloro substitutionLowHigh
N'-(4-hydroxyphenyl)-N,N-dimethylurea 4-Hydroxy substitutionRelatively HighRelatively Low

Ecological Impacts and Environmental Dynamics of N 4 Hydroxyphenyl N,n Dimethylurea Excluding Direct Toxicity Profiles

Ecosystem-Level Effects on Non-Target Organisms

The introduction of N'-(4-hydroxyphenyl)-N,N-dimethylurea and its parent compound, Metobromuron, into aquatic environments can have notable effects on various non-target organisms, disrupting the ecological balance.

While specific studies focusing exclusively on the impact of N'-(4-hydroxyphenyl)-N,N-dimethylurea on aquatic flora are limited, the effects can be inferred from the known mechanism of action of its parent compound, Metobromuron. Phenylurea herbicides, including Metobromuron, act as inhibitors of photosynthetic electron transport at photosystem II (PS II). herts.ac.uknih.gov This inhibition disrupts the ability of aquatic plants to perform photosynthesis, which is crucial for their growth and survival.

This mode of action suggests that the presence of N'-(4-hydroxyphenyl)-N,N-dimethylurea, should it retain similar inhibitory properties, could adversely affect various forms of aquatic flora. Potential impacts could include reduced growth rates, diminished biomass, and altered community composition among species such as filamentous algae, Chara, coontail, naiad, and various pondweeds. The disruption of these primary producers can have cascading effects throughout the aquatic food web.

Primary producers, such as microalgae and phytoplankton, form the base of most aquatic food webs. The herbicidal action of phenylurea compounds poses a direct threat to these organisms. By inhibiting photosynthesis, N'-(4-hydroxyphenyl)-N,N-dimethylurea and its parent compounds can lead to a significant reduction in the populations of these primary producers. nih.govresearchgate.net

Table 1: Potential Effects of Photosystem II Inhibitors on Aquatic Primary Producers

Organism Group Potential Physiological Effect Consequence for Ecosystem
Phytoplankton Inhibition of photosynthesis, reduced cell division. Decrease in primary productivity, altered water clarity, and reduced food source for zooplankton.
Periphyton (Attached Algae) Reduced growth and biomass accumulation on submerged surfaces. Changes in habitat structure and food availability for grazing invertebrates.
Macrophytes (Aquatic Plants) Stunted growth, chlorosis (yellowing), and potential mortality. Loss of habitat for fish and invertebrates, changes in nutrient cycling.

Aquatic invertebrates, including fish-food organisms like zooplankton and macroinvertebrates, can be affected by N'-(4-hydroxyphenyl)-N,N-dimethylurea both directly and indirectly. While direct toxicity data for this specific metabolite is scarce, studies on pesticide mixtures have demonstrated significant impacts on invertebrate communities. nih.gov

Indirect effects are a primary concern. A reduction in aquatic flora and primary producers, as discussed above, leads to a diminished food source for herbivorous invertebrates. This can result in decreased population sizes and altered community structures. For example, sensitive taxa such as snails (Radix sp.), amphipods (H. azteca), and water fleas (Daphnia magna) have shown responses to pesticide exposure in mesocosm studies. nih.gov These organisms are critical components of the diet of many fish species, and their decline can have significant repercussions for higher trophic levels.

Environmental Monitoring and Risk Management Frameworks

Effective management of the risks posed by N'-(4-hydroxyphenyl)-N,N-dimethylurea relies on robust monitoring programs and predictive analytical frameworks to detect its presence and understand its fate in the environment.

The detection of N'-(4-hydroxyphenyl)-N,N-dimethylurea in environmental samples like water and soil is a critical component of environmental risk assessment. As a metabolite of a widely used herbicide, its presence indicates the degradation of the parent compound and the potential for contamination of water resources. oup.com

Advanced analytical methods are necessary to identify and quantify these compounds at trace levels. nih.gov The typical workflow for analyzing environmental samples involves several key stages:

Extraction: Isolating the target chemical from the sample matrix (e.g., water, soil). Techniques like solid-phase extraction (SPE) are commonly used for water samples, while methods like ultrasonic extraction may be used for soils. env.go.jpufsm.br

Clean-up and Concentration: Removing interfering co-extracted substances and concentrating the sample to improve detection limits. env.go.jp

Analysis: Employing highly sensitive and selective analytical instruments, most commonly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which has become prevalent for this type of analysis in recent years. nih.gov

The development of standardized analytical methods is crucial for ensuring data quality and comparability across different laboratories and monitoring programs. epa.gov

Table 2: Analytical Techniques for Pesticide Metabolite Detection in Environmental Samples

Analytical Step Common Techniques Purpose
Sample Extraction Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), Ultrasonic Extraction. To isolate the analyte of interest from the environmental matrix (water, soil, sediment). nih.govenv.go.jp
Sample Clean-up Adsorption Chromatography (using silica (B1680970) gel, florisil, or alumina). To remove interfering compounds that may affect the final analysis. env.go.jp
Instrumental Analysis High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Mass Spectrometry (MS), Tandem Mass Spectrometry (MS/MS). To separate, identify, and quantify the target compound with high sensitivity and specificity. nih.gov

Concluding Remarks and Prospective Research Avenues on N 4 Hydroxyphenyl N,n Dimethylurea

Integration of Advanced Omics Technologies in Plant-Herbicide Interactions

The advent of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful lens through which to view the intricate interactions between plants and herbicides like N'-(4-hydroxyphenyl)-N,N-dimethylurea. mdpi.com These high-throughput molecular tools can provide a holistic picture of the physiological and biochemical responses of plants to herbicide-induced stress. usda.gov

Transcriptomics , through techniques like RNA-Seq, can identify the differential expression of genes in plants exposed to N'-(4-hydroxyphenyl)-N,N-dimethylurea. frontiersin.org This can reveal the upregulation of genes encoding detoxification enzymes, such as cytochrome P450 monooxygenases (P450s) and glutathione (B108866) S-transferases (GSTs), which are often involved in metabolizing herbicides. frontiersin.orgnih.gov Furthermore, transcriptomic data can shed light on the broader stress response pathways that are activated, including those related to hormone signaling and photosynthesis. nih.govresearchgate.net

Proteomics complements transcriptomics by analyzing the changes in the protein landscape of the plant cell upon herbicide exposure. mdpi.comfrontiersin.org This can confirm whether the transcriptional changes observed translate into altered protein levels. frontiersin.org Proteomic studies can identify specific proteins that are either induced or suppressed by N'-(4-hydroxyphenyl)-N,N-dimethylurea, providing direct insight into the mechanisms of tolerance or toxicity. nih.govfrontiersin.org For instance, an increase in antioxidant proteins could indicate a response to oxidative stress caused by the herbicide. nih.gov

By integrating these omics technologies, researchers can build a comprehensive model of how plants respond to N'-(4-hydroxyphenyl)-N,N-dimethylurea at multiple molecular levels. This integrated approach is essential for understanding the mechanisms of herbicide resistance and for developing strategies to improve crop tolerance or enhance the efficacy of the herbicide.

Development of Sustainable Remediation Strategies for Contaminated Environments

The persistence of phenylurea herbicides in soil and water necessitates the development of effective and environmentally friendly remediation strategies. mdpi.comresearchgate.net Bioremediation, which utilizes microorganisms to break down contaminants, has emerged as a cost-effective and sustainable approach for cleaning up environments contaminated with these compounds. nih.govfao.org

Microbial degradation is a key process in the natural attenuation of phenylurea herbicides. researchgate.net A number of bacterial and fungal species have been identified that can degrade the closely related herbicide diuron (B1670789), and it is likely that similar organisms could be effective for N'-(4-hydroxyphenyl)-N,N-dimethylurea. The primary degradation pathway for N,N-dimethyl-substituted phenylureas often begins with N-demethylation, followed by hydrolysis of the urea (B33335) bond to release the corresponding aniline (B41778). nih.gov

Future research should focus on isolating and characterizing microbial consortia from contaminated sites that are specifically adapted to degrade N'-(4-hydroxyphenyl)-N,N-dimethylurea. mdpi.com Enhancing the efficiency of bioremediation through biostimulation (adding nutrients to stimulate the growth of native microorganisms) and bioaugmentation (introducing specialized microorganisms to the contaminated site) are promising strategies. mdpi.com

The table below summarizes microorganisms and enzymes that have been identified in the degradation of the related phenylurea herbicide, diuron, and could be investigated for their efficacy against N'-(4-hydroxyphenyl)-N,N-dimethylurea.

Microorganism/Enzyme ClassRole in Degradation
Arthrobacter sp.Capable of degrading various phenylurea herbicides.
Ochrobactrum anthropiShows ability to remove several phenylurea herbicides from aqueous solutions. mdpi.com
Stenotrophomonas rhizophilaCan achieve a high degradation rate of diuron and possesses plant growth-promoting properties. nih.gov
Phenylurea hydrolasesEnzymes that catalyze the breakdown of the urea bond.
Cytochrome P450 monooxygenasesInvolved in the initial N-demethylation steps.

Phytoremediation, the use of plants to remove, degrade, or contain environmental contaminants, is another sustainable strategy that warrants further investigation for N'-(4-hydroxyphenyl)-N,N-dimethylurea. fao.org Plants with high tolerance and accumulation potential for this compound could be used to clean up contaminated soils.

Exploration of Novel Structure-Activity Relationships for Targeted Applications

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule like N'-(4-hydroxyphenyl)-N,N-dimethylurea relates to its biological activity. nih.govresearchgate.net By systematically modifying the structure of the parent compound and evaluating the effects of these changes on its herbicidal potency, researchers can identify the key molecular features required for its mechanism of action. chemrxiv.orgebi.ac.uk

For phenylurea herbicides, the core structure consists of a phenyl ring, a urea bridge, and a terminal amino group. The substituents on the phenyl ring and the nature of the groups on the terminal nitrogen are critical determinants of activity. For instance, the presence and position of the hydroxyl group on the phenyl ring of N'-(4-hydroxyphenyl)-N,N-dimethylurea likely play a significant role in its interaction with the target site in plants, which for many phenylureas is the D1 protein of photosystem II.

Future SAR studies could explore a range of modifications to the N'-(4-hydroxyphenyl)-N,N-dimethylurea molecule, as outlined in the table below.

Structural ModificationPotential Impact on Activity
Position of the hydroxyl groupAltering the position from para (4) to ortho (2) or meta (3) could affect binding affinity to the target protein.
Substitution on the phenyl ringIntroducing other functional groups (e.g., halogens, alkyl groups) could modify the electronic and steric properties, influencing both potency and selectivity.
Alkyl groups on the terminal nitrogenVarying the size and nature of the alkyl groups (e.g., replacing dimethyl with diethyl) can impact the compound's lipophilicity and metabolic stability.
Replacement of the urea bridgeInvestigating bioisosteric replacements for the urea moiety could lead to novel compounds with different modes of action or improved environmental profiles.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be employed to develop predictive models for the activity of new analogs. mdpi.com These computational approaches can guide the synthesis of more potent and selective compounds, potentially leading to the development of novel herbicides with improved efficacy and reduced environmental impact. mdpi.com Such studies could also explore whether analogs of N'-(4-hydroxyphenyl)-N,N-dimethylurea have potential applications in other areas of chemical biology beyond weed control.

Interdisciplinary Approaches for Comprehensive Environmental Risk Assessment

A thorough understanding of the potential environmental risks associated with N'-(4-hydroxyphenyl)-N,N-dimethylurea requires an integrated and interdisciplinary approach. nih.govuic.edu This goes beyond standard toxicity testing to encompass a holistic evaluation of the compound's entire life cycle in the environment. nih.govusu.edu A comprehensive environmental risk assessment should bring together expertise from environmental chemistry, toxicology, ecology, and environmental modeling. psu.edu

The first step in such an assessment is to characterize the environmental fate of the compound: how it moves and persists in soil, water, and air. mdpi.com This includes determining its rates of degradation (both biotic and abiotic), its potential for leaching into groundwater, and its tendency to be transported via surface runoff. nih.govepa.gov The identification and toxicological evaluation of its major metabolites are also crucial, as these degradation products can sometimes be more persistent or toxic than the parent compound. researchgate.netnih.gov

Ecotoxicological studies are needed to determine the effects of N'-(4-hydroxyphenyl)-N,N-dimethylurea on a wide range of non-target organisms, including aquatic plants, invertebrates, fish, and soil microorganisms. epa.govnih.gov Risk quotients (RQs), which compare the expected environmental concentrations with the concentrations known to cause adverse effects, can then be calculated to quantify the potential risk to different components of the ecosystem. nih.govepa.gov

Finally, all of this information must be integrated into a comprehensive risk assessment framework. epa.govmdpi.com This may involve the use of mathematical models to predict environmental concentrations under different usage scenarios and to assess the potential for exposure to sensitive ecosystems. nih.gov By taking a proactive and interdisciplinary approach, the environmental risks associated with the use of N'-(4-hydroxyphenyl)-N,N-dimethylurea can be effectively managed. researchgate.net

Q & A

Q. What are the key considerations for synthesizing Urea, N'-(4-hydroxyphenyl)-N,N-dimethyl- to ensure high yield and purity?

  • Methodological Answer : Synthesis requires careful selection of reactants (e.g., substituted isocyanates and amines), inert solvents (e.g., dichloromethane or toluene), and base catalysts (e.g., triethylamine) to neutralize by-products like HCl. Reaction conditions (reflux temperature, time) must be optimized to minimize side reactions. Purification via column chromatography or recrystallization ensures high purity. Monitoring reaction progress with IR spectroscopy (e.g., tracking urea C=O stretching at ~1,300–1,400 cm⁻¹) is critical .

Q. How can spectroscopic techniques confirm the structure and purity of Urea, N'-(4-hydroxyphenyl)-N,N-dimethyl-?

  • Methodological Answer :
  • IR Spectroscopy : Identify urea C=O and N-H stretches (1,312–1,420 cm⁻¹) and hydroxyl group vibrations (~3,300 cm⁻¹) .
  • NMR : Use ¹H NMR to resolve aromatic protons (δ 6.5–7.5 ppm) and dimethyl groups (δ 2.8–3.2 ppm). ¹³C NMR confirms carbonyl (δ ~155 ppm) and quaternary carbons .
  • Mass Spectrometry : Validate molecular weight via ESI-MS and fragmentation patterns .

Q. What factors influence the solubility and stability of Urea, N'-(4-hydroxyphenyl)-N,N-dimethyl- in different solvents?

  • Methodological Answer : Solubility depends on hydrogen-bonding capacity (hydroxyl and urea groups) and solvent polarity. Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility. Stability studies should assess hydrolysis susceptibility under acidic/basic conditions via HPLC or TLC. Thermal stability can be evaluated using differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data on hydrogen-bonding interactions in Urea, N'-(4-hydroxyphenyl)-N,N-dimethyl-?

  • Methodological Answer : Perform comparative IR studies (e.g., matrix-isolation IR) to experimentally determine hydrogen-bond strengths. Validate computational models (DFT or MD simulations) by correlating predicted bond lengths/angles with crystallographic data. Adjust solvent effects and dielectric constants in simulations to match experimental conditions .

Q. What strategies optimize diastereoselective synthesis of derivatives while minimizing by-products?

  • Methodological Answer : Use a one-pot tandem approach: Combine urea formation with diastereoselective aryl migration (e.g., KHMDS-induced N→C migration). Introduce protective groups (e.g., methyl iodide for N-methylation) to block undesired pathways. Monitor reaction intermediates in real-time via ReactIR™ to adjust conditions dynamically .

Q. What methodologies elucidate the biological activity mechanisms of Urea, N'-(4-hydroxyphenyl)-N,N-dimethyl- in enzyme inhibition?

  • Methodological Answer :
  • Enzyme Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., for proteases or kinases).
  • Molecular Docking : Model ligand-enzyme interactions (e.g., hydrogen bonds with catalytic residues).
  • Kinetic Studies : Determine inhibition mode (competitive/non-competitive) via Lineweaver-Burk plots .

Q. How can researchers address discrepancies in biological activity data across different cell lines or assays?

  • Methodological Answer : Standardize assay conditions (e.g., cell density, serum concentration). Use orthogonal assays (e.g., Western blotting alongside viability assays) to confirm target engagement. Perform metabolomic profiling to identify cell line-specific interference (e.g., CYP450 activity) .

Data Management and Reproducibility

Q. What best practices ensure FAIR (Findable, Accessible, Interoperable, Reusable) data management for studies on this compound?

  • Methodological Answer : Use electronic lab notebooks (e.g., Chemotion ELN) for structured data entry. Deposit spectral data in repositories like RADAR4Chem or nmrXiv. Adopt standardized metadata templates (e.g., ISA-Tab) for experimental details .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.